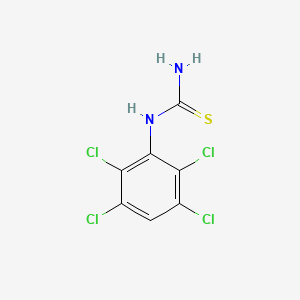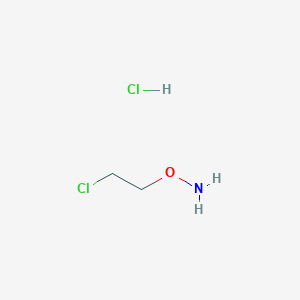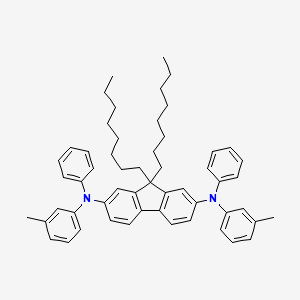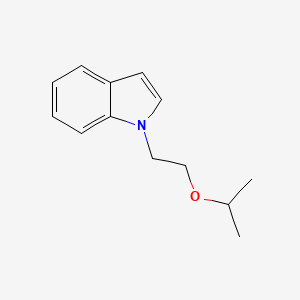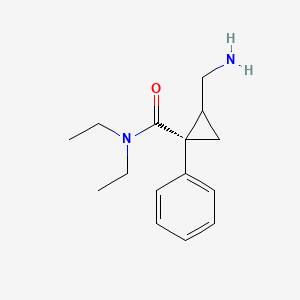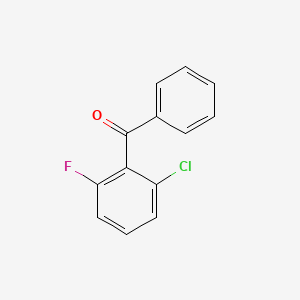
(2-Chloro-6-fluorophenyl)phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6-fluorophenyl)phenylmethanone is an organic compound with the molecular formula C13H8ClFO It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 2-Chloro-6-fluorobenzoyl chloride and benzene.
Catalyst: Aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-6-fluorophenyl)phenylmethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Derivatives with different substituents on the aromatic ring.
Reduction: (2-Chloro-6-fluorophenyl)phenylmethanol.
Oxidation: (2-Chloro-6-fluorophenyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-6-fluorophenyl)phenylmethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chloro-6-fluorophenyl)phenylmethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloro-6-fluorophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a ketone.
(2-Chloro-6-fluorophenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(2-Chloro-6-fluorophenyl)benzoic acid: Similar structure but with a carboxylic acid group on the benzene ring.
Uniqueness
(2-Chloro-6-fluorophenyl)phenylmethanone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1094374-87-4 |
|---|---|
Molekularformel |
C13H8ClFO |
Molekulargewicht |
234.65 g/mol |
IUPAC-Name |
(2-chloro-6-fluorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8ClFO/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
BVCXBYZMMMZYJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



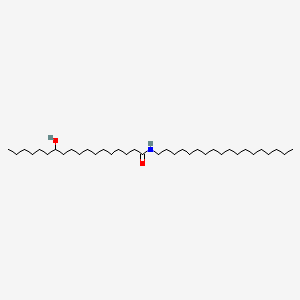
![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)

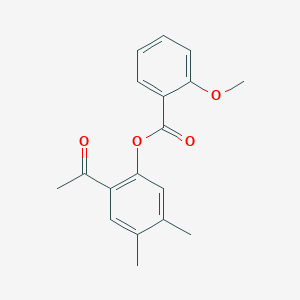
![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)
![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)

